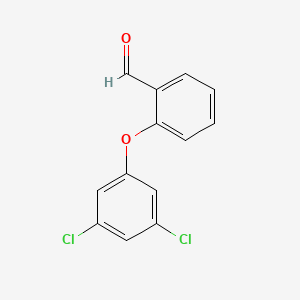

2-(3,5-Dichlorophenoxy)benzaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

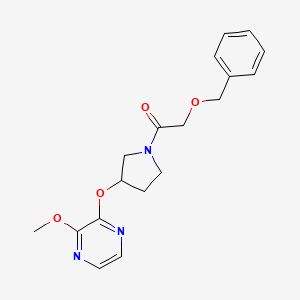

2-(3,5-Dichlorophenoxy)benzaldehyde is a chemical compound with the CAS Number: 1153550-23-2 . It has a molecular weight of 267.11 . The IUPAC name for this compound is 2-(3,5-dichlorophenoxy)benzaldehyde . It is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for 2-(3,5-Dichlorophenoxy)benzaldehyde is 1S/C13H8Cl2O2/c14-10-5-11(15)7-12(6-10)17-13-4-2-1-3-9(13)8-16/h1-8H . This indicates the specific arrangement of atoms in the molecule.Physical And Chemical Properties Analysis

2-(3,5-Dichlorophenoxy)benzaldehyde is a powder that is stored at room temperature . It has a molecular weight of 267.11 .Applications De Recherche Scientifique

Enzymatic Catalysis : Benzaldehyde derivatives, including those related to 2-(3,5-Dichlorophenoxy)benzaldehyde, have been studied for their roles in enzymatic reactions. For instance, benzaldehyde lyase has been explored for catalyzing the formation and cleavage of benzoin derivatives, indicating potential applications in bio-catalysis and organic synthesis (Kühl et al., 2007).

Synthesis of Epoxy-Amides : Research involving the reaction of benzaldehyde and its derivatives with stabilized sulfur ylides highlights the potential for synthesizing epoxy-amides, which are valuable in various chemical syntheses (Fernández, Durante-Lanes, & López-Herrera, 1990).

Organic Synthesis : Studies have shown that benzaldehydes, similar to 2-(3,5-Dichlorophenoxy)benzaldehyde, can react with azomethine ylides to produce useful intermediates for organic synthesis (Moshkin & Sosnovskikh, 2013).

Spectroscopic Characterization : There has been research on diazodibenzyloxy derivatives, which includes studies on structures like 3-(4-chlorophenylazo)-4-(4-chlorobenzyloxy)benzaldehyde. These studies focus on the spectroscopic characterization of such compounds, indicating their relevance in material sciences and chemistry (Samad, Chawishli, & Hussein, 2015).

Catalysis and Chemical Synthesis : Research into sterically hindered selenoether ligands, which involve benzaldehyde derivatives, suggests applications in catalysis, particularly in facilitating Suzuki–Miyaura coupling reactions (Kumar et al., 2014).

Synthesis of Amorfrutins : 3,5-Dimethoxy-benzaldehyde, a compound structurally related to 2-(3,5-Dichlorophenoxy)benzaldehyde, was used in synthesizing amorfrutins A and B, demonstrating its utility in medicinal chemistry (Brandes et al., 2020).

Magnetic Properties : The synthesis and study of metal-organic frameworks involving derivatives of benzaldehyde, like 3,5-dichloro-2-hydroxy-benzaldehyde, are critical in understanding the magnetic properties of these complexes, with implications for materials science (Zhang et al., 2013).

Photolysis Studies : Research has been conducted on the thermal decomposition and photolysis of compounds similar to 2-(3,5-Dichlorophenoxy)benzaldehyde, which is significant in understanding the chemical kinetics and reaction mechanisms of these compounds (Koo & Schuster, 1977).

Safety and Hazards

The compound is considered hazardous and has several safety warnings associated with it. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of water .

Mécanisme D'action

Target of Action

Telomerase plays a crucial role in maintaining the length of telomeres, which are protective caps at the ends of chromosomes. This makes telomerase an important target for cancer chemotherapy .

Mode of Action

2-(3,5-Dichlorophenoxy)benzaldehyde interacts with telomerase, leading to its inhibition

Biochemical Pathways

The inhibition of telomerase by 2-(3,5-Dichlorophenoxy)benzaldehyde affects the telomere length maintenance pathway . As a result of this inhibition, telomeres shorten over time, which can lead to cellular senescence or apoptosis, thereby limiting the proliferation of cancer cells .

Result of Action

The inhibition of telomerase by 2-(3,5-Dichlorophenoxy)benzaldehyde leads to telomere erosion . This erosion can cause growth arrest, limiting the ability of cancer cells to divide and proliferate . This makes 2-(3,5-Dichlorophenoxy)benzaldehyde a potential therapeutic agent for cancer treatment.

Propriétés

IUPAC Name |

2-(3,5-dichlorophenoxy)benzaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl2O2/c14-10-5-11(15)7-12(6-10)17-13-4-2-1-3-9(13)8-16/h1-8H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYUDUXSMMBFRCO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=O)OC2=CC(=CC(=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,5-Dichlorophenoxy)benzaldehyde | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S,5S,7R)-10,10-dimethyl-3lambda6-thia-4-azatricyclo[5.2.1.01,5]decane 3,3-dioxide](/img/no-structure.png)

![3-chloro-4-fluoro-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzenesulfonamide](/img/structure/B2445783.png)

![2-[(2-Methylpyrimidin-4-yl)amino]cyclobutan-1-ol](/img/structure/B2445785.png)

![(1S,2R)-2-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]cyclopropane-1-carboxylic acid](/img/structure/B2445789.png)

![2-Methyl-7-((5-methylthiophen-2-yl)sulfonyl)-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine](/img/structure/B2445798.png)

![2-(benzo[d][1,3]dioxol-5-yloxy)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)propanamide](/img/structure/B2445802.png)

![N-[4-(1,3-Benzodioxol-5-yloxy)but-2-ynyl]-2-(2-oxo-10-thia-1,8-diazatricyclo[7.3.0.03,7]dodeca-3(7),8-dien-12-yl)acetamide](/img/structure/B2445803.png)

![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide](/img/structure/B2445805.png)